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Compound of Interest

Compound Name: Carbomer 934

Cat. No.: B3431392 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guidance and frequently asked questions (FAQs) for utilizing

Carbomer 934 to control drug release rates in experimental formulations.

Frequently Asked Questions (FAQs)
Q1: What is Carbomer 934, and how does it control drug release?

Carbomer 934 is a cross-linked polyacrylic acid polymer.[1] In oral dosage forms, it is used to

form a hydrophilic matrix that swells in the presence of water.[1] The drug is dispersed within

this matrix, and its release is controlled by two primary mechanisms: diffusion of the drug

through the swollen gel layer and the relaxation or erosion of the polymer matrix itself.[1] For

topical preparations, it forms stable gels upon neutralization, and the viscosity of this gel

dictates the drug's diffusion rate.[1]

Q2: How does adjusting the concentration of Carbomer 934 impact the drug release rate?

Generally, a higher concentration of Carbomer 934 results in a slower drug release rate.[2][3]

This is because increasing the polymer concentration leads to a more viscous gel and a denser

matrix structure, which slows the diffusion of the drug.[3][4] In topical gels, higher Carbomer

concentrations extend the drug release, which is inversely related to the formulation's viscosity.

[2]

Q3: What is the typical mechanism of drug release from a Carbomer 934 matrix?
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The drug release mechanism from Carbomer 934 matrices is often described as anomalous or

non-Fickian transport.[5][6] This indicates that the release is controlled by a combination of

drug diffusion through the polymer matrix and the swelling or relaxation of the polymer chains.

[3] The specific release kinetics can be influenced by the polymer level, the type of diluents

used in the formulation, and any physical restrictions on the tablet's surface.[5][6]

Q4: How does pH influence the performance of Carbomer 934 in a formulation?

Carbomer 934 is an acidic polymer that requires neutralization to achieve its thickening

properties.[7] In an aqueous environment, the polymer molecules remain coiled until a

neutralizing agent (like triethanolamine or sodium hydroxide) is added.[7] This causes the

acidic carboxyl groups to ionize, leading to electrostatic repulsion that uncoils the polymer

chains, significantly increasing viscosity and forming a gel.[1][7] Consequently, drug release

from Carbomer 934 hydrogels is often pH-dependent, with studies showing higher swelling

and greater drug release at a higher pH (e.g., 7.4) compared to an acidic pH (e.g., 1.2).[4][8]

Troubleshooting Guide
Q5: My drug is releasing too quickly from my matrix tablet. How can I slow it down?

To decrease the drug release rate, the primary adjustment is to increase the concentration of

Carbomer 934 in your formulation.[3] A higher polymer level creates a more viscous gel layer

upon hydration, which retards the diffusion of the drug.[3] Additionally, the type of diluent used

can significantly impact release profiles; experimenting with different diluents may help achieve

the desired release rate.[5][6]

Q6: The drug release from my formulation is too slow or incomplete. What adjustments can be

made?

If the drug release is too slow, you should consider decreasing the concentration of Carbomer
934.[3] This will result in a less viscous gel matrix, allowing for faster drug diffusion. The choice

of diluents can also modulate the release; for instance, some diluents may affect the uniformity

and integrity of the gel layer, thereby increasing the drug release rate.[3]

Q7: I am observing significant batch-to-batch inconsistency in my drug release profiles. What

are the likely causes?
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High variability can stem from several factors:

Inadequate Blending: Ensure all components, especially the polymer and drug, are uniformly

mixed. Geometrical dilution is recommended for mixing powders.[3]

Variations in Tablet Compression: Differences in tablet hardness and porosity affect the rate

of water uptake and matrix swelling. Maintain consistent compression force and target tablet

weight.[5][6]

Incomplete Polymer Hydration/Neutralization: For gel formulations, ensure the polymer is

fully dispersed and hydrated before neutralization. Inconsistent pH levels will lead to

significant differences in viscosity.[7]

Q8: My topical gel has low viscosity and poor control over drug release. How can I improve it?

This issue typically arises from incomplete hydration or improper neutralization of the

Carbomer 934.[7] First, ensure the polymer is sifted slowly into a vortex of agitated water to

prevent clumping and allow adequate time for complete hydration (this can take several hours).

[7] Second, add the neutralizing agent dropwise while monitoring the pH. A significant increase

in viscosity will occur as the pH approaches neutrality (typically pH 6-8).[7] If viscosity is still

insufficient, an increase in the Carbomer 934 concentration may be necessary.[2]

Data Presentation
Table 1: Effect of Carbomer 934 Concentration on Theophylline Release from Matrix Tablets

This table summarizes the mean percentage of theophylline released after 4 hours from matrix

tablets formulated with different concentrations of Carbomer 934 and Lactose Fast Flo as a

diluent.

Carbomer 934 Concentration (% w/w) Mean Drug Released at 4 hours (%)

10% 45.5%

30% 33.6%

50% 24.3%
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Data sourced from a study on theophylline release from Carbomer 934 matrices.[3]

Table 2: Influence of Polymer Concentration and Viscosity on Fluconazole Release from

Topical Gels

This table shows the relationship between the formulation composition, viscosity, and the time

required for 90% drug release (t90%) for a fluconazole topical gel.

Formulation
Batch

Carbomer 934
(% w/w)

Carbomer 940
(% w/w)

Viscosity (cps) t90% (minutes)

F1 0.5 0.5 1052 ± 1.8 28.7 ± 2.3

F5 1.0 1.0 2941 ± 2.1 114.6 ± 3.2

F9 1.5 1.5 4816 ± 2.5 208.4 ± 3.9

Data adapted from a study on fluconazole release from topical gel formulations.[2] The results

demonstrate that higher polymer concentrations lead to increased viscosity and a longer time

for drug release.[2]

Experimental Protocols
Protocol 1: Preparation of Controlled-Release Matrix Tablets via Direct Compression

This protocol outlines a standard method for preparing matrix tablets containing Carbomer
934.

Weighing: Accurately weigh all materials, including the active pharmaceutical ingredient

(API), Carbomer 934, diluent (e.g., Lactose, Avicel PH-101), and lubricant (e.g., magnesium

stearate).[3][6]

Screening: Pass all materials (except the lubricant) through a suitable mesh screen (#12

mesh is common) to ensure uniform particle size and remove clumps.[3]

Blending: Perform geometric dilution in a V-blender. Start with the ingredient in the smallest

quantity and progressively add other excipients. Blend for a sufficient time (e.g., 20 minutes)

to ensure homogeneity.[3]
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Lubrication: Screen the lubricant (e.g., magnesium stearate through a #30 mesh) and add it

to the powder blend.[3] Mix for a short period (e.g., 5 minutes). Over-mixing can negatively

affect tablet hardness.

Compression: Compress the final blend into tablets using a rotary tablet press.[3] Set a

target tablet weight (e.g., 450 mg) and hardness (e.g., 7-9 Kp) to ensure consistency across

the batch.[6]

Protocol 2: Preparation of a 1% w/w Carbomer 934 Topical Gel

This protocol describes the preparation of a simple aqueous gel for topical drug delivery.

Dispersion: In a beaker of purified water, create a vortex using vigorous agitation (e.g., with

an overhead stirrer). Slowly and carefully sift the Carbomer 934 powder into the vortex to

prevent the formation of aggregates.[7]

Hydration: Continue stirring until the polymer is fully dispersed. Cover the beaker and allow

the solution to stand undisturbed for at least 2-4 hours to ensure complete hydration of the

polymer particles.[7]

Drug Incorporation: If the API is water-soluble, it can be dissolved in the aqueous phase

before or after the hydration step. If it is oil-soluble or requires a different solvent, it should be

prepared as a separate phase.

Neutralization: While stirring the hydrated dispersion, add a neutralizing agent (e.g.,

triethanolamine or a 10% NaOH solution) dropwise.[7]

Gel Formation: Monitor the pH. A clear gel will form, and viscosity will increase significantly

as the pH approaches a neutral range (e.g., 6.0-7.5).[7] Continue adding the neutralizer until

the desired pH and viscosity are achieved.
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Powder Preparation

Tablet Manufacturing

1. Weighing
(API, Carbomer 934, Diluent)

2. Screening
(e.g., #12 Mesh)

3. Blending
(20 minutes)

4. Lubrication
(Add Mg Stearate, Blend 5 min)

5. Compression
(Rotary Tablet Press)

6. Tablet Evaluation
(Hardness, Weight, Release)

Increase Carbomer 934
Concentration

Increased Gel
Viscosity / Matrix Density

Leads to Decreased Drug
Release Rate

Results in
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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